molecular formula C33H36N2O7 B12009288 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 488732-72-5

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12009288
CAS No.: 488732-72-5
M. Wt: 572.6 g/mol
InChI Key: UWMHVHMFWIPGJZ-OWWNRXNESA-N
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Description

  • The compound’s systematic name is quite lengthy, so let’s break it down. It consists of several functional groups:
    • A pyrrole ring (1H-pyrrol-2(5H)-one) with a hydroxy group (3-hydroxy).
    • A benzoyl group (4-(Benzyloxy)-2-methylbenzoyl) attached to the pyrrole ring.
    • A dimethoxyphenyl group (5-(3,4-dimethoxyphenyl)).
    • An ethylmorpholino group (1-(2-morpholinoethyl)).
  • Overall, this compound is a complex heterocyclic structure with potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. boronic esters are often synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acids and halides.
    • Industrial production methods would likely involve large-scale synthesis using established protocols.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the alcohol group to a ketone or aldehyde.

        Reduction: Reduction of the ketone or aldehyde group.

        Substitution: Substitution reactions at the benzoyl or dimethoxyphenyl groups.

    • Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: This compound could serve as a building block for more complex molecules due to its diverse functional groups.

      Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

      Industry: Explore applications in materials science or organic electronics.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other pyrrole derivatives, benzoyl-substituted molecules, or dimethoxyphenyl-containing compounds.
    • Highlighting its uniqueness would require a detailed comparison with specific analogs.

    Properties

    CAS No.

    488732-72-5

    Molecular Formula

    C33H36N2O7

    Molecular Weight

    572.6 g/mol

    IUPAC Name

    (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+

    InChI Key

    UWMHVHMFWIPGJZ-OWWNRXNESA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O

    Origin of Product

    United States

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